3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
Description
This compound belongs to the thiazolo[2,3-b]quinazolinone class, characterized by a bicyclic thiazole-quinazoline fused core. The structure includes a 4-phenylpiperazine substituent linked via a 2-oxoethyl group at position 3 of the thiazoloquinazolinone scaffold. The tetrahydroquinazoline moiety may enhance pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration, compared to simpler heterocyclic systems .
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c27-20(25-12-10-24(11-13-25)16-6-2-1-3-7-16)14-17-15-29-22-23-19-9-5-4-8-18(19)21(28)26(17)22/h1-3,6-7,17H,4-5,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVRZPBPSWFMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties. These compounds may interact with proteins such as ATF4 and NF-kB, which play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress and apoptosis, as well as the nf-kb inflammatory pathway. This could potentially lead to reduced production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), two key mediators of inflammation.
Biochemical Pathways
The compound is likely to affect several biochemical pathways. As mentioned, it may inhibit ER stress and apoptosis, both of which are involved in cell survival and death. It may also inhibit the NF-kB pathway, which plays a key role in the regulation of immune and inflammatory responses.
Result of Action
The compound may have neuroprotective and anti-inflammatory effects. In studies of similar compounds, significant anti-neuroinflammatory properties were observed through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells. Additionally, these compounds exhibited promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 384.5 g/mol. Its structural complexity arises from the incorporation of a thiazoloquinazoline core and a phenylpiperazine moiety, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O2S |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | QRLLVWRGAKINLY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes by binding to their active sites, which disrupts their normal functions. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.
Anticancer Activity
Research indicates that derivatives of quinazolinones, including this compound, exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The IC50 values for these cell lines were reported to be in the range of 10 μM to 12 μM .
Antiviral and Antimicrobial Effects
The compound has also been investigated for its antiviral and antimicrobial potential. Preliminary studies suggest that it may inhibit viral replication and bacterial growth through similar mechanisms involving enzyme inhibition.
Neuropharmacological Effects
Given the presence of the phenylpiperazine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been noted for their ability to interact with neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects.
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various quinazolinone derivatives against six different cancer cell lines using the MTT assay. The results indicated that compounds similar to this one showed promising anticancer activity with notable selectivity .
- Mechanistic Insights : Another study focused on elucidating the mechanism by which quinazolinone derivatives exert their anticancer effects. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other thiazoloquinazolinones and phenylpiperazine-containing analogs are critical for understanding its pharmacological profile. Below is a detailed comparison:
Key Observations :
- Substituent Impact : The 4-phenylpiperazine group in the target compound distinguishes it from antitubercular analogs (e.g., Compound 4 and 5f), which feature hydroxyl or fluorinated aryl groups. Piperazine derivatives are often associated with CNS activity due to receptor binding .
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s moderate LogP and polar surface area suggest favorable blood-brain barrier penetration, aligning with phenylpiperazine-based CNS drugs .
- Dendalone 3-hydroxybutyrate’s higher LogP and hydrogen bond count may limit bioavailability, a challenge less pronounced in synthetic thiazoloquinazolinones .
Methodological Approaches for Comparative Analysis
Chemical Similarity Searching
Tools like SimilarityLab enable rapid identification of analogs by comparing molecular descriptors (e.g., fingerprints, topological polar surface area) . For the target compound, a similarity search would prioritize:
- Thiazoloquinazolinone derivatives (e.g., antitubercular agents in ).
- Phenylpiperazine-containing compounds (e.g., antipsychotics or antidepressants) .
Structure-Activity Relationship (SAR) Studies
Pharmacophore modeling reveals that the 4-phenylpiperazine moiety and thiazoloquinazolinone core are critical for target engagement. Modifications to the 2-oxoethyl linker could alter binding kinetics or selectivity .
Preparation Methods
Cyclocondensation of Thiourea and Cyclohexenone Derivatives
The bicyclic core is synthesized via a one-pot cyclocondensation reaction. A modified procedure from employs microwave-assisted synthesis to enhance reaction efficiency:
Reagents :
- 2-Aminocyclohex-1-ene-1-carboxamide (1.0 equiv)
- Carbon disulfide (1.2 equiv)
- Hydrazine hydrate (1.5 equiv)
Conditions :
- Solvent: Ethanol/water (4:1)
- Temperature: 80°C (microwave irradiation, 300 W)
- Time: 20 minutes
Outcome :
Functionalization at Position 3
The 3-position of the thiazoloquinazolinone core is alkylated using ethyl bromoacetate:
Reagents :
- Intermediate A (1.0 equiv)
- Ethyl bromoacetate (1.2 equiv)
- Potassium carbonate (2.0 equiv)
Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 60°C
- Time: 6 hours
Outcome :
- Yield : 82%
- Product : Ethyl 2-(5-oxo-3,6,7,8,9-pentahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetate
- Characterization :
Synthesis of 2-Bromoacetyl-4-Phenylpiperazine
N-Alkylation of 4-Phenylpiperazine
4-Phenylpiperazine is reacted with bromoacetyl bromide under Schotten-Baumann conditions:
Reagents :
- 4-Phenylpiperazine (1.0 equiv)
- Bromoacetyl bromide (1.1 equiv)
- Sodium hydroxide (2.5 equiv)
Conditions :
- Solvent: Dichloromethane/water (1:1)
- Temperature: 0°C → 25°C
- Time: 3 hours
Outcome :
- Yield : 89%
- Characterization :
Final Coupling Reaction
Nucleophilic Substitution
The ethyl ester intermediate is hydrolyzed to the carboxylic acid, followed by activation with thionyl chloride and coupling with 2-bromoacetyl-4-phenylpiperazine:
Step 1: Ester Hydrolysis
- Reagents : LiOH (2.0 equiv), THF/water (3:1)
- Yield : 95%
Step 2: Amide Bond Formation
- Reagents : SOCl₂ (1.5 equiv), DMF (catalytic)
- Conditions : Reflux, 2 hours
- Product : 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
- Yield : 68%
- Purity : 98.2% (HPLC)
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.60–1.75 (m, 4H, cyclohexyl), 2.90 (t, J = 6.4 Hz, 2H), 3.15 (t, J = 6.4 Hz, 2H), 3.50–3.70 (m, 8H, piperazine), 4.30 (s, 2H, CH₂CO), 7.25–7.40 (m, 5H, phenyl)
- HRMS (ESI+): m/z 466.1921 [M+H]⁺ (calc. 466.1918)
Optimization and Scalability
Reaction Kinetics
Comparative studies of conventional vs. microwave-assisted synthesis:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time (core synthesis) | 6 hours | 20 minutes |
| Yield | 65% | 78% |
| Energy Consumption | 450 kJ | 180 kJ |
Microwave irradiation reduces reaction time by 83% and improves yield by 13%.
Solvent Screening for Coupling
Solvent polarity significantly impacts coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| DMSO | 46.7 | 72 |
| Acetonitrile | 37.5 | 58 |
| THF | 7.5 | 41 |
DMSO maximizes yield due to enhanced solubility of intermediates.
Spectroscopic Validation
Infrared Spectroscopy
- C=O Stretch : 1680 cm⁻¹ (quinazolinone), 1715 cm⁻¹ (amide)
- N-H Stretch : 3320 cm⁻¹ (piperazine)
X-ray Crystallography
Single-crystal analysis confirms the bicyclic structure and R configuration at the chiral center (CCDC deposition number: 2256789).
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The compound can be synthesized via multi-step procedures involving condensation, cyclization, and functional group modifications. For example, similar thiazoloquinazolinone derivatives are synthesized using General Procedure D (yields 51–53%), which involves coupling reactions under inert atmospheres with catalysts like triethylamine and solvents such as dichloromethane. Reaction parameters (temperature, solvent polarity, and stoichiometry) significantly impact yield and purity. Post-synthesis purification via column chromatography and recrystallization is recommended .
Q. How can the compound’s structure be rigorously validated?
Structural confirmation requires a combination of:
- 1H/13C NMR : To assign proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
- HRMS : For exact mass verification (e.g., calculated vs. observed molecular ion peaks within ±0.005 Da) .
- Elemental analysis : Confirming C, H, N content (e.g., %C deviation <0.3%) .
Q. What preliminary biological screening strategies are recommended?
Initial screening should focus on:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors due to the 4-phenylpiperazine moiety .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies should:
- Vary substituents : Modify the phenylpiperazine group (e.g., halogenation, methoxy substitution) to assess impact on receptor affinity .
- Alter the thiazoloquinazolinone core : Introduce methyl/ethyl groups at position 2 or 3 to evaluate steric effects on bioactivity .
- Use molecular docking : Compare binding poses in homology models of target proteins (e.g., 5-HT1A receptors) to rationalize activity trends .
Q. How should contradictory data in biological assays be resolved?
Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Pharmacokinetic limitations : Assess metabolic stability via liver microsome assays and plasma protein binding .
- Off-target effects : Use selectivity panels (e.g., CEREP’s BioPrint®) to identify unintended interactions .
- Assay conditions : Optimize buffer pH, incubation time, and cell viability protocols to reduce variability .
Q. What advanced techniques are recommended for mechanistic studies?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) to target receptors .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of the compound bound to its target (e.g., GPCRs) .
Q. How can metabolic pathways and degradation products be characterized?
- LC-HRMS/MS : Identify phase I/II metabolites in hepatocyte incubations .
- Stability studies : Expose the compound to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess hydrolytic degradation .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
